molecular formula C19H25ClN2O3S B2601454 2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1234902-06-7

2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2601454
CAS No.: 1234902-06-7
M. Wt: 396.93
InChI Key: GMDGRFZTKPBQCB-UHFFFAOYSA-N
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Description

2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide is a biologically active compound identified as a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1) [https://pubmed.ncbi.nlm.nih.gov/25439904/]. S1P1 receptor signaling is a critical pathway for the regulation of lymphocyte egress from lymphoid organs, making modulators of this receptor a major focus in immunology research [https://www.nature.com/articles/nri2359]. This compound is utilized in preclinical studies to investigate the therapeutic potential of S1P1 receptor activation, particularly for autoimmune diseases such as multiple sclerosis, where preventing lymphocyte migration to sites of inflammation is a key therapeutic goal [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3999986/]. Its mechanism involves inducing the internalization of the S1P1 receptor on lymphocytes, thereby functionally antagonizing their ability to respond to the S1P gradient necessary for their exit from the thymus and lymph nodes, leading to their sequestration [https://www.science.org/doi/10.1126/science.1124889]. Researchers employ this sulfonamide derivative as a chemical tool to dissect S1P-S1P1 signaling pathways, to study lymphocyte trafficking and immune regulation in various disease models, and to explore the broader implications of S1P receptor biology in vascular and neural systems.

Properties

IUPAC Name

2-chloro-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN2O3S/c1-14-11-17(15(2)25-14)13-22-9-7-16(8-10-22)12-21-26(23,24)19-6-4-3-5-18(19)20/h3-6,11,16,21H,7-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDGRFZTKPBQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the furan moiety and the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the furan ring or the piperidine moiety.

    Reduction: Typically targets the sulfonamide group or the aromatic ring.

    Substitution: Commonly involves the chlorine atom or the benzenesulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound’s uniqueness lies in its 2-chlorobenzenesulfonamide group, piperidine backbone , and furan-derived substituent . Key comparisons with analogs include:

A. Benzenesulfonamide Core Modifications
  • Target Compound : 2-Chloro substitution on the benzene ring.
  • –3 Compounds (15–18) : Varied substituents (e.g., 3-chloro, 5-chloro-2-fluoro, 5-chloro-2-methoxy, naphthalene) .
  • Compounds (6d–6l): Sulfamoyl-amino groups at ortho/meta/para positions on benzene, paired with biaryl piperazine moieties (e.g., benzhydryl, bis(4-fluorophenyl)methyl) .

Impact :

  • Bulky substituents (e.g., naphthalene in compound 18) increase lipophilicity but may reduce solubility .
B. Central Amine Scaffold
  • Target Compound : Piperidine ring (6-membered, single nitrogen).
  • Compounds : Piperazine rings (6-membered, two nitrogens) with bulky biaryl groups .

Impact :

  • Piperidine’s lower basicity compared to piperazine may alter pharmacokinetics (e.g., membrane permeability).
  • Bulky biaryl groups in compounds (e.g., benzhydryl) likely enhance steric hindrance, affecting target engagement .
C. Peripheral Substituents
  • Target Compound : (2,5-Dimethylfuran-3-yl)methyl group.
  • –3 Compounds : 2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxyethyl groups .

Impact :

  • Methyl groups on furan/dihydrobenzofuran enhance lipophilicity and modulate steric interactions.

Key Observations :

  • Yields for sulfonamide analogs range from 67–83%, suggesting efficient synthesis protocols .
  • compounds exhibit higher melting points (132–230°C) due to crystalline biaryl groups .
  • Oily states in –3 compounds correlate with lower molecular weights and flexible dihydrobenzofuran groups .

Biological Activity

2-chloro-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound classified within the sulfonamide group. Its unique structure incorporates a chlorinated benzene ring, a piperidine moiety, and a dimethylfuran substituent, suggesting potential applications in medicinal chemistry and pharmacology. This article explores its biological activities, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24ClN2O3SC_{19}H_{24}ClN_{2}O_{3}S with a molecular weight of 414.9 g/mol. The presence of functional groups such as sulfonamide and chlorinated benzene enhances its biological activity.

Biological Activity

Research indicates that compounds with the benzenesulfonamide structure exhibit significant biological activities, which include:

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Ring : The piperidine moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Chlorination of the Benzene Ring : Chlorination can be achieved using reagents like thionyl chloride.
  • Coupling with Dimethylfuran : The dimethylfuran substituent is introduced through alkylation or coupling reactions.

Research Findings

Recent studies have explored the biological activity of similar compounds and their mechanisms of action. For instance:

StudyFindings
Compounds containing sulfonamide structures showed significant antimicrobial activity against various pathogens.
Investigated the anticancer potential of related sulfonamides, suggesting modulation of cancer cell proliferation pathways.
Highlighted the anti-inflammatory effects observed in animal models treated with sulfonamide derivatives.

Case Studies

  • Antimicrobial Activity : A study demonstrated that a related sulfonamide effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antibacterial agent.
  • Inflammatory Response Modulation : In vitro assays indicated that certain derivatives could reduce pro-inflammatory cytokine production in macrophages.

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